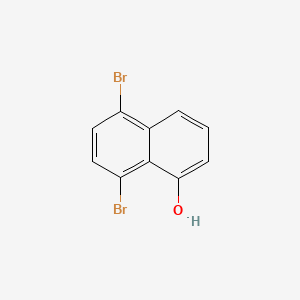

5,8-Dibromo-1-naphthalenol

Description

BenchChem offers high-quality 5,8-Dibromo-1-naphthalenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dibromo-1-naphthalenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58877-89-7 |

|---|---|

Molecular Formula |

C10H6Br2O |

Molecular Weight |

301.96 g/mol |

IUPAC Name |

5,8-dibromonaphthalen-1-ol |

InChI |

InChI=1S/C10H6Br2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h1-5,13H |

InChI Key |

BOKSSGFSLPQPHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)O)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profiling of 5,8-Dibromo-1-naphthalenol: Methodologies and Solvent Selection

Executive Summary

5,8-Dibromo-1-naphthalenol (also referred to as 5,8-dibromo-1-naphthol) represents a specialized class of halogenated naphthalene intermediates critical in the synthesis of advanced functional dyes, pharmaceutical pharmacophores, and organic semiconductor precursors.[1] Its specific substitution pattern—placing heavy bromine atoms at the peri- (8) and meta- (5) positions relative to the hydroxyl group—creates a unique physicochemical profile characterized by high lipophilicity and significant steric strain.

This technical guide provides a rigorous framework for determining, modeling, and optimizing the solubility of 5,8-Dibromo-1-naphthalenol.[1] Unlike simple naphthols, this compound exhibits a complex interplay between the hydrogen-bonding capability of the hydroxyl group and the hydrophobic, dispersive dominance of the dibromo-naphthalene core.[1] The following protocols and thermodynamic analyses are designed to guide researchers in solvent selection for reaction optimization and purification (crystallization) processes.

Physicochemical Profile & Predicted Behavior

Before initiating wet-lab experiments, a structural analysis establishes the baseline expectations for solubility behavior.[1]

| Property | Value / Prediction | Mechanistic Insight |

| Molecular Formula | C₁₀H₆Br₂O | High molecular weight contribution from Bromine (MW ~301.96 g/mol ).[1] |

| LogP (Predicted) | ~4.2 - 4.5 | Significantly more lipophilic than 1-naphthol (LogP 2.85).[1] Indicates poor aqueous solubility.[1] |

| H-Bond Donor | 1 (Phenolic OH) | Capable of donating H-bonds to acceptors (DMSO, DMF, Acetone).[1] |

| H-Bond Acceptor | 1 (Phenolic OH) | Weak acceptor; Bromine atoms are generally hydrophobic but polarizable.[1] |

| Melting Point | Est. 110–130 °C | Halogenation typically increases |

Solubility "Rule of Thumb" for 5,8-Dibromo-1-naphthalenol:

-

High Solubility: Polar Aprotic solvents (DMF, DMSO, NMP) due to strong dipole interactions and H-bond acceptance from the solvent.[1]

-

Moderate Solubility: Aromatic hydrocarbons (Toluene, Chlorobenzene) driven by

stacking; Ethers (THF, Dioxane).[1] -

Low Solubility: Aliphatic alcohols (Ethanol, Methanol) at low temperatures; Alkanes (Hexane, Heptane).[1]

-

Insoluble: Water (Anti-solvent).

Experimental Protocols for Solubility Determination

To generate precise mole-fraction solubility data (

Protocol A: Static Equilibrium Method (HPLC/Gravimetric)

Best for: Exact solubility determination at fixed temperatures (e.g., 25°C, 40°C).[1]

-

Preparation: Add excess 5,8-Dibromo-1-naphthalenol solid to 10 mL of the target organic solvent in a jacketed equilibrium cell.

-

Equilibration: Stir magnetically at 400 rpm for 24–48 hours at constant temperature (

K). -

Sampling: Stop stirring and allow the suspension to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to avoid temperature-induced precipitation.

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared vessel and weigh the residue.[1]

-

HPLC (Preferred): Dilute aliquot with mobile phase (e.g., ACN:Water 80:20) and analyze peak area against a calibration curve.

-

Protocol B: Dynamic Laser Monitoring (Synthetic Method)

Best for: Rapid generation of polythermal solubility curves (

-

Setup: Place a known mass of solute and solvent into a transparent vessel equipped with a laser transmissometer.

-

Heating: Heat the mixture slowly (< 2 K/min) while stirring.

-

Detection: Record the temperature (

) at which the laser transmittance hits 100% (disappearance of last crystal). -

Iteration: Add more solute to the same vessel and repeat to generate the next data point.

Workflow Visualization

The following diagram outlines the decision logic for selecting the measurement method and processing the data.

Figure 1: Decision matrix for solubility measurement workflows. The choice between static and dynamic methods depends on whether isothermal precision or polythermal trends are required.[1]

Thermodynamic Modeling

Experimental data must be correlated to thermodynamic models to allow for interpolation and process design.[1] For halogenated naphthols, the Modified Apelblat Equation typically provides the highest correlation accuracy (

The Modified Apelblat Equation

This semi-empirical model relates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

Note: Dissolution of 5,8-Dibromo-1-naphthalenol is expected to be endothermic (

Solvent Selection Strategy

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 1,5-dibromonaphthalene, 1-naphthol), the following solvent classification guides process development.

Table 1: Predicted Solvent Performance Classifications

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Reaction media for nucleophilic substitutions; difficult to remove.[1] |

| Cyclic Ethers | THF, 1,4-Dioxane | High | Excellent balance for reactions; easily removed by evaporation.[1] |

| Aromatics | Toluene, Xylene, Chlorobenzene | Moderate | Ideal for reaction heating (>100°C) and cooling crystallization.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good "green" solvents for extraction and washing.[1] |

| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Primary Anti-solvent. Solubility drops sharply with Temp.[1] Ideal for recrystallization.[1] |

| Alkanes | Hexane, Heptane | Very Low | Wash solvents to remove non-polar impurities.[1] |

Crystallization Optimization

To purify 5,8-Dibromo-1-naphthalenol from reaction mixtures (e.g., removing unreacted 1-naphthol or isomers), a Cooling Crystallization or Anti-solvent approach is recommended.[1]

Recommended System: Toluene / Heptane [1]

-

Dissolve crude solid in hot Toluene (

C). -

Slowly cool to

C. -

If yield is low, add Heptane (Anti-solvent) dropwise to induce nucleation.[1]

-

Why? The dibromo-naphthalene core stacks well in Toluene, but the addition of aliphatic Heptane disrupts solubility without precipitating polar impurities as easily.[1]

Thermodynamic Logic Diagram

The following graph illustrates the relationship between solvent properties and solubility outcomes.

Figure 2: Mechanistic interactions driving solvent selection.[1] Polar aprotic solvents stabilize the solute via dipole interactions, while alcohols serve as effective anti-solvents due to the hydrophobic bulk of the bromine atoms.[1]

References

-

Measurement of Solubility

-

Thermodynamic Modeling (Apelblat)

-

Solubility of Naphthalene Derivatives

-

General Solubility Data (1-Naphthol)

-

Crystallization Techniques

Sources

Electronic properties of 5,8-Dibromo-1-naphthalenol for material science

An In-depth Technical Guide to the Electronic Properties of 5,8-Dibromo-1-naphthalenol for Material Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8-Dibromo-1-naphthalenol is a halogenated derivative of 1-naphthol, a well-known aromatic compound. The introduction of bromine atoms at the 5 and 8 positions, along with the hydroxyl group at the 1 position, is anticipated to significantly modulate the electronic properties of the naphthalene core. This guide provides a theoretical and practical framework for understanding and characterizing the electronic properties of 5,8-Dibromo-1-naphthalenol, highlighting its potential as a versatile building block in material science. While direct experimental data on this specific molecule is limited, this document extrapolates its likely characteristics based on the known electronic effects of its constituent functional groups and outlines the necessary experimental and computational workflows for its comprehensive evaluation.

Introduction: The Promise of a Functionalized Naphthalene Core

Naphthalene-based organic materials are of significant interest in the field of material science due to their rigid, planar structure and inherent aromaticity, which facilitates π-electron delocalization. These characteristics are foundational for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of the naphthalene core can be finely tuned through the strategic addition of functional groups.

5,8-Dibromo-1-naphthalenol presents a compelling case for investigation. The molecule is comprised of three key components that are expected to dictate its electronic behavior:

-

The Naphthalene Core: A bicyclic aromatic system that provides a robust and electronically active scaffold.

-

Two Bromine Atoms: As electron-withdrawing groups, the bromine atoms are expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can enhance the material's stability and influence its charge transport characteristics.

-

A Hydroxyl Group: This electron-donating group is anticipated to raise the HOMO and LUMO energy levels. Its ability to participate in hydrogen bonding can also direct the self-assembly and solid-state packing of the molecule, which is crucial for charge transport in thin films.

The interplay of these opposing electronic influences—the electron-withdrawing bromine atoms and the electron-donating hydroxyl group—makes 5,8-Dibromo-1-naphthalenol a fascinating candidate for fundamental studies and potential applications.

Proposed Synthesis of 5,8-Dibromo-1-naphthalenol

A plausible synthetic route to 5,8-Dibromo-1-naphthalenol can be envisioned starting from commercially available 1,5-dihydroxynaphthalene.[1] A multi-step synthesis could proceed as follows:

Caption: Proposed synthetic workflow for 5,8-Dibromo-1-naphthalenol.

Experimental Protocol: A General Outline

-

Methylation of 1,5-Dihydroxynaphthalene: 1,5-dihydroxynaphthalene would be reacted with an excess of dimethyl sulfate in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The reaction would be heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the product, 1,5-dimethoxynaphthalene, would be isolated and purified by column chromatography.[1]

-

Bromination of 1,5-Dimethoxynaphthalene: The resulting 1,5-dimethoxynaphthalene would then be subjected to electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile. The reaction would likely be carried out at room temperature. The desired product, 4,8-Dibromo-1,5-dimethoxynaphthalene, would be purified from the reaction mixture.

-

Selective Demethylation: The final step would involve the selective demethylation of one of the methoxy groups. This can be a challenging step, but reagents like boron tribromide (BBr3) at low temperatures are known to selectively cleave aryl methyl ethers. Careful control of stoichiometry and reaction conditions would be crucial to favor the formation of 5,8-Dibromo-1-naphthalenol.

Unveiling the Electronic Properties: A Combined Theoretical and Experimental Approach

A comprehensive understanding of the electronic properties of 5,8-Dibromo-1-naphthalenol requires a synergistic approach, combining computational modeling with experimental validation.

Frontier Molecular Orbitals (HOMO & LUMO) and the Energy Gap

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the electronic and optical properties of a molecule.[2][3] The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a critical parameter that influences the molecule's color, excitability, and stability.[2]

Predicted Effects of Substituents:

-

Bromine (Electron-Withdrawing): The electronegative bromine atoms will pull electron density from the naphthalene ring, stabilizing both the HOMO and LUMO and thus lowering their energy levels.

-

Hydroxyl (Electron-Donating): The hydroxyl group will donate electron density to the ring through resonance, destabilizing the HOMO and LUMO and raising their energy levels.

The net effect on the HOMO and LUMO energies will depend on the balance between these opposing influences.

Table 1: Predicted vs. Parent Molecule Electronic Properties

| Property | 1-Naphthol (Reference) | 5,8-Dibromo-1-naphthalenol (Predicted) | Rationale for Prediction |

| HOMO Energy | Higher | Lower | The strong electron-withdrawing effect of two bromine atoms is expected to outweigh the donating effect of the single hydroxyl group, leading to a net stabilization of the HOMO. |

| LUMO Energy | Higher | Lower | Similar to the HOMO, the LUMO energy is expected to be lowered due to the dominant electron-withdrawing nature of the bromine substituents. |

| HOMO-LUMO Gap | Larger | Smaller | The differential stabilization of the HOMO and LUMO may lead to a smaller energy gap, potentially red-shifting the absorption spectrum compared to 1-naphthol. |

Computational Investigation: Density Functional Theory (DFT)

DFT is a powerful computational tool for predicting the electronic structure of molecules.[4][5]

Protocol for DFT Calculations:

-

Geometry Optimization: The molecular structure of 5,8-Dibromo-1-naphthalenol would be optimized using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set.[6]

-

Frequency Calculation: A frequency calculation would be performed on the optimized geometry to ensure it represents a true energy minimum.

-

HOMO-LUMO Visualization and Energy Calculation: The energies of the HOMO and LUMO would be calculated, and their spatial distributions would be visualized to understand the electron density distribution.

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Experimental Determination of Electronic Properties

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[3]

Step-by-Step CV Protocol:

-

Sample Preparation: A solution of 5,8-Dibromo-1-naphthalenol would be prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: A three-electrode cell would be used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential of the working electrode would be swept linearly with time, and the resulting current would be measured.

-

Data Analysis: The onset of the first oxidation and reduction peaks would be used to estimate the HOMO and LUMO energy levels using established empirical formulas.

UV-Visible Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[3]

Potential Applications in Material Science

The predicted electronic properties of 5,8-Dibromo-1-naphthalenol suggest its potential utility in several areas of material science.

-

Organic Semiconductors: Depending on the precise HOMO and LUMO energy levels, it could be investigated as a p-type or n-type semiconductor. The presence of bromine atoms could also enhance intersystem crossing, making it a candidate for phosphorescent OLEDs.

-

Building Block for Advanced Materials: The hydroxyl and bromine functionalities provide reactive handles for further chemical modification. It could serve as a monomer for the synthesis of novel conjugated polymers or as a core for dendrimers with tailored electronic properties.[7]

-

Chemical Sensors: The hydroxyl group could be functionalized to act as a recognition site for specific analytes. Binding of an analyte would be expected to perturb the electronic structure of the molecule, leading to a detectable change in its optical or electrochemical properties.

Caption: Integrated workflow for the characterization and application of 5,8-Dibromo-1-naphthalenol.

Conclusion

5,8-Dibromo-1-naphthalenol represents an intriguing yet under-explored molecule with significant potential in material science. The combination of electron-donating and electron-withdrawing substituents on the naphthalene scaffold is predicted to yield a unique set of electronic properties. This guide has outlined a comprehensive theoretical and experimental roadmap for the synthesis, characterization, and potential application of this promising compound. Future research, following the methodologies detailed herein, is essential to unlock the full potential of 5,8-Dibromo-1-naphthalenol and its derivatives in the development of next-generation organic electronic materials.

References

-

AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

-

HOMO and LUMO - Wikipedia. (n.d.). Retrieved from [Link]

-

PubMed Central. (2023, October 23). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

-

PubMed Central. (2024, October 15). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Retrieved from [Link]

-

Radkowska, I., & Bragiel, P. (2020). 1-Naphthols as components for multifunctional material systems (MFMS): the molecular modeling approach. Structural Chemistry, 32(1), 259-273. [Link]

-

ResearchGate. (n.d.). HOMO, LUMO and LUMO+1 Molecular Orbitals obtained from DFT calculations... Retrieved from [Link]

-

SciRP.org. (2014, May 6). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Retrieved from [Link]

-

SciSpace. (n.d.). Structure and vibrational spectroscopic studies of 1-Naphthol: Density functional theory calculations. Retrieved from [Link]

-

Semantic Scholar. (2023, October 23). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. scispace.com [scispace.com]

- 5. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Chemist's Guide to 5,8-Dibromo-1-naphthalenol: A Masterclass in Functional Group Selectivity

An In-Depth Technical Guide

Abstract

5,8-Dibromo-1-naphthalenol stands as a pivotal, yet nuanced, scaffold in synthetic chemistry. Its utility in the development of advanced materials and pharmaceutical agents is predicated on the chemist's ability to selectively manipulate its distinct reactive centers: a nucleophilic phenolic hydroxyl group and two sterically and electronically differentiated aryl bromide moieties. This guide moves beyond mere procedural outlines to deliver a foundational understanding of the competing and complementary reactivities of these groups. We will dissect the electronic and steric factors governing their behavior, present field-proven protocols for achieving high chemoselectivity, and offer a strategic framework for designing complex synthetic pathways. This document is intended for researchers, medicinal chemists, and process development scientists who seek to harness the full synthetic potential of this versatile building block.

The Electronic and Steric Architecture

The reactivity of any functional group is not an intrinsic property but is profoundly influenced by its molecular environment. In 5,8-Dibromo-1-naphthalenol, the interplay between the naphthalene core and its substituents creates a unique electronic and steric landscape that is the key to selective functionalization.

-

The Naphthalene Core: As a polycyclic aromatic hydrocarbon, naphthalene is inherently more reactive towards electrophilic substitution than benzene.[1] This is due to the lower resonance stabilization energy that is lost during the formation of the sigma complex intermediate.

-

The Hydroxyl (-OH) Group: Positioned at C1, the hydroxyl group is a powerful activating substituent. Through its +M (mesomeric) or resonance effect, it donates electron density into the aromatic system, primarily at the ortho (C2) and para (C4) positions. This makes these positions highly susceptible to electrophilic attack. The -OH group is also acidic, and its deprotonation to the corresponding phenoxide anion dramatically enhances its nucleophilicity.

-

The Bromo (-Br) Groups: Located at the C5 and C8 positions, the bromine atoms exert a dual electronic influence. Their strong -I (inductive) effect withdraws electron density from the ring, leading to an overall deactivation towards electrophilic substitution. Conversely, their weaker +M (resonance) effect donates lone-pair electron density, directing incoming electrophiles to their ortho and para positions. The net result is deactivation, but with retained ortho, para-directing character.[2]

-

Steric Considerations: The most significant steric interaction is the peri-interaction between the C1-hydroxyl and the C8-bromo groups. This crowding can influence the accessibility of both functional groups to bulky reagents or catalyst systems, potentially modulating their relative reactivity.

The following diagram illustrates the logical flow for approaching the selective functionalization of this molecule.

Figure 1: Decision workflow for selective functionalization.

Reactivity Profile of the C1-Hydroxyl Group

The phenolic hydroxyl group is typically the more reactive handle under non-catalytic conditions, primarily acting as a potent nucleophile after deprotonation or as a strong directing group in electrophilic aromatic substitution.

O-Alkylation and O-Acylation

The acidity of the phenolic proton allows for easy formation of the phenoxide anion with a suitable base. This anion is a strong nucleophile that readily participates in SN2 reactions with alkylating or acylating agents. This is often the most straightforward and selective initial transformation.

Causality Behind Experimental Choices:

-

Base Selection: Weak bases like potassium carbonate (K₂CO₃) are often sufficient and offer good functional group tolerance, leaving the C-Br bonds untouched. For less reactive alkylating agents or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) can be employed.

-

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are ideal.[3] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thus maximizing its nucleophilicity for O-alkylation. Protic solvents like water or ethanol can hydrogen-bond with the phenoxide, shielding it and reducing its reactivity.[3]

Protocol 1: Exhaustive O-Methylation of 5,8-Dibromo-1-naphthalenol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,8-Dibromo-1-naphthalenol (1.0 eq).

-

Solvent: Add anhydrous acetone or DMF (approx. 0.1 M concentration).

-

Base: Add potassium carbonate (K₂CO₃, 3.0 eq), finely ground.

-

Reagent: Add dimethyl sulfate ((CH₃)₂SO₄, 2.5 eq) or iodomethane (CH₃I) dropwise at room temperature.

-

Reaction: Stir the suspension vigorously at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

This protocol provides the O-protected intermediate, 5,8-dibromo-1-methoxynaphthalene, which is now primed for selective functionalization at the C-Br positions.

Reactivity Profile of the C5/C8-Bromo Groups

The carbon-bromine bonds are robust and generally unreactive towards classical nucleophilic substitution. Their synthetic value is unlocked through transition-metal-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo groups at C5 and C8 are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst, ligand, and base is critical for achieving high efficiency and yield.

-

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[5]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl bromide with a primary or secondary amine.[6] This reaction typically requires a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) and specialized, bulky electron-rich phosphine ligands that facilitate the reductive elimination step.[7][8]

Trustworthiness Through Self-Validating Protocols: A critical prerequisite for successful cross-coupling is the inertness of other functional groups. As the phenoxide anion can coordinate to and potentially poison the palladium catalyst, it is imperative to protect the hydroxyl group prior to attempting cross-coupling reactions. The O-methylation protocol described above is a validated method for achieving this.

Protocol 2: Selective Suzuki-Miyaura Coupling (Post-Protection)

-

Setup: To a Schlenk flask under an inert atmosphere, add 5,8-dibromo-1-methoxynaphthalene (1.0 eq), the desired arylboronic acid (1.1-1.2 eq per bromine), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

-

Reagents: Add a base, typically aqueous Na₂CO₃ (2 M solution, 3.0 eq) or powdered K₃PO₄ (3.0 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the C-C coupled product.

The following diagram illustrates the fundamental catalytic cycle for this transformation.

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

Comparative Reactivity and Strategic Synthesis

The ability to selectively functionalize 5,8-Dibromo-1-naphthalenol hinges on understanding the optimal conditions for activating each functional group while leaving the other dormant.

| Functional Group | Reaction Class | Reagents & Conditions | Selectivity Consideration |

| C1-Hydroxyl | O-Alkylation | Alkyl Halide, K₂CO₃, Acetone/DMF | Highly selective for oxygen. C-Br bonds are inert under these conditions. |

| O-Acylation | Acyl Chloride, Pyridine or Et₃N, CH₂Cl₂ | Highly selective for oxygen. | |

| C5/C8-Bromo | Suzuki Coupling | Boronic Acid, Pd Catalyst, Base, Heat | Requires prior protection of the C1-OH group to prevent catalyst poisoning. |

| Buchwald-Hartwig | Amine, Pd Catalyst, Ligand, Strong Base | Requires prior protection of the C1-OH group. The acidic N-H of many amines also necessitates a strong base. | |

| Lithiation | n-BuLi or t-BuLi, THF, -78 °C | Requires OH protection. The acidic proton of the hydroxyl group would be quenched instantly by the organolithium reagent. |

Strategic Synthesis Workflow Example:

The following workflow demonstrates a logical sequence for a di-functionalization, first at the bromine position and then at the hydroxyl position.

Figure 3: A multi-step synthetic workflow example.

Conclusion

The reactivity profile of 5,8-Dibromo-1-naphthalenol is a classic case study in chemoselectivity. The phenolic hydroxyl group's reactivity is governed by its acidity and the nucleophilicity of its conjugate base, making it susceptible to reactions with electrophiles like alkyl halides under basic conditions. In contrast, the bromo groups are robust, requiring the intervention of transition-metal catalysis for their functionalization. The key to unlocking the full synthetic potential of this molecule is a strategic approach, almost always beginning with the protection of the highly reactive hydroxyl group to clear the way for selective and high-yielding transformations at the carbon-bromine centers. This foundational understanding allows scientists to design and execute complex molecular constructions with precision and confidence.

References

-

Naphthalene Reactivity: Chemistry LibreTexts. (2021). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. [Link][1]

-

Solvent Effects in Alkylation: PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link][3]

-

Halogen Directing Effects: Doc Brown's Chemistry. Electrophilic substitution ring halogenation. [Link][2]

-

Suzuki-Miyaura Coupling Mechanism: Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][4]

-

Suzuki-Miyaura Coupling Overview: MDPI. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling. [Link][5]

-

Buchwald-Hartwig Amination Overview: Wikipedia. Buchwald–Hartwig amination. [Link][6]

-

Buchwald-Hartwig Ligand Roles: YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. [Link][7]

-

Buchwald-Hartwig Reaction Scope: ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link][8]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes & Protocols: 5,8-Dibromo-1-naphthalenol as a Versatile Precursor for Advanced OLED Materials

Abstract

The rational design of organic semiconductors is paramount to advancing Organic Light-Emitting Diode (OLED) technology. Precursor selection is a critical determinant of the final material's photophysical, electrochemical, and thermal properties. This document provides a detailed guide for researchers on the strategic use of 5,8-Dibromo-1-naphthalenol as a foundational building block for a diverse range of high-performance OLED materials. We present its chemical attributes, key synthetic transformations, detailed experimental protocols for creating hole-transporting and emissive materials, and standard characterization workflows. The methodologies are grounded in established palladium-catalyzed cross-coupling reactions, offering a robust platform for molecular engineering.

Introduction: The Strategic Importance of Precursor Design

OLEDs represent a significant leap in display and solid-state lighting technology, offering superior contrast, wider viewing angles, and mechanical flexibility. The performance of an OLED device is intrinsically linked to the molecular architecture of the organic materials within its multilayer stack.[1] These layers, including the Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL), require materials with precisely tuned energy levels, high charge carrier mobility, and robust thermal stability.[2][3][4]

Naphthalene derivatives are a well-established class of materials for OLEDs, particularly for blue emission, owing to their wide bandgap and high photoluminescence efficiency.[5][6] The precursor 5,8-Dibromo-1-naphthalenol offers a unique combination of features: a rigid naphthalene core for thermal stability and favorable photophysics, a hydroxyl group for further functionalization or electronic tuning, and two strategically positioned bromine atoms. These bromine atoms serve as highly effective reactive handles for modern cross-coupling reactions, enabling the systematic construction of complex, multifunctional molecules.

This guide will demonstrate how this single precursor can be diversified into various classes of OLED materials through targeted synthetic strategies.

Physicochemical Properties of 5,8-Dibromo-1-naphthalenol

5,8-Dibromo-1-naphthalenol is a bifunctional aromatic compound. The two C-Br bonds at the 5 and 8 positions are the primary sites for synthetic elaboration via cross-coupling chemistry. The phenolic hydroxyl group at the 1-position influences the electronic properties of the naphthalene ring and can also be used as a synthetic handle, for example, in Williamson ether synthesis to attach aliphatic chains for solubility modulation.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₆Br₂O | N/A |

| Molecular Weight | 301.96 g/mol | N/A |

| Appearance | Typically an off-white to pale yellow solid | Inferred |

| Key Reactive Sites | C5-Br and C8-Br bonds (for cross-coupling); C1-OH group (for etherification, electronic tuning) | Inferred |

| Solubility | Generally soluble in common organic solvents like THF, Dioxane, Toluene | Inferred |

Synthetic Pathways from Precursor to Functional Material

The transformation of 5,8-Dibromo-1-naphthalenol into functional OLED materials primarily relies on palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerant of a wide range of functional groups, making them ideal for complex molecule synthesis. The two most critical transformations for this precursor are the Buchwald-Hartwig Amination (for C-N bond formation) and the Suzuki-Miyaura Coupling (for C-C bond formation).

Caption: Synthetic workflow from 5,8-Dibromo-1-naphthalenol to OLED material classes.

Protocol 1: Synthesis of a Hole-Transporting Moiety via Buchwald-Hartwig Amination

Rationale: Hole-transport materials are typically electron-rich organic compounds containing tertiary amine functionalities, such as triphenylamines or carbazoles.[7][8] The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[9] By reacting 5,8-Dibromo-1-naphthalenol with a suitable amine (e.g., carbazole), we can synthesize a core structure suitable for an HTL. The reaction proceeds via a palladium catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 5,8-Di(9H-carbazol-9-yl)-1-naphthalenol

-

Reagents & Glassware:

-

5,8-Dibromo-1-naphthalenol (1.0 mmol, 302 mg)

-

Carbazole (2.2 mmol, 368 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

-

Xantphos (0.05 mmol, 28.9 mg)

-

Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240 mg)

-

Anhydrous, degassed toluene (20 mL)

-

A 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser.

-

-

Reaction Setup (Inert Atmosphere):

-

Causality: The Pd(0) catalyst is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

-

Add 5,8-Dibromo-1-naphthalenol, carbazole, Pd₂(dba)₃, Xantphos, and NaOtBu to the Schlenk flask inside a glovebox. If a glovebox is not available, add the reagents to the flask and subject it to three cycles of vacuum backfilling with inert gas.

-

Add the degassed toluene via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion (typically 12-24 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with 30 mL of dichloromethane (DCM) and filter through a pad of Celite to remove palladium residues. Wash the pad with additional DCM.

-

Combine the organic filtrates and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Trustworthiness: The crude product must be purified to achieve the high purity required for OLED applications. Purify the residue by silica gel column chromatography. A gradient elution from pure hexane to a hexane/DCM mixture is typically effective.

-

For ultimate purity, the final product should be purified by temperature-gradient sublimation under high vacuum (< 10⁻⁵ Torr).

-

Protocol 2: Synthesis of an Emissive Core via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the extension of π-conjugated systems.[10][11][12] By coupling 5,8-Dibromo-1-naphthalenol with arylboronic acids or esters, one can precisely tune the emission color of the resulting material.[13] For instance, coupling with pyreneboronic acid can yield a core for a highly efficient blue-emitting material.[14]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5,8-Di(pyren-1-yl)-1-naphthalenol

-

Reagents & Glassware:

-

5,8-Dibromo-1-naphthalenol (1.0 mmol, 302 mg)

-

Pyrene-1-boronic acid (2.3 mmol, 567 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 22 mg)

-

Potassium Carbonate (K₂CO₃) (4.0 mmol, 553 mg)

-

Anhydrous, degassed 1,4-Dioxane (20 mL) and deionized water (5 mL)

-

A 50 mL Schlenk flask with a magnetic stir bar and reflux condenser.

-

-

Reaction Setup (Inert Atmosphere):

-

Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step. An aqueous solution of the base is often used.

-

Add 5,8-Dibromo-1-naphthalenol, pyrene-1-boronic acid, and Pd(dppf)Cl₂ to the Schlenk flask under an inert atmosphere.

-

Prepare a degassed solution of K₂CO₃ in 5 mL of water.

-

Add the degassed dioxane (20 mL) to the flask, followed by the aqueous K₂CO₃ solution via syringe.

-

-

Reaction Execution:

-

Heat the biphasic mixture to 85 °C with vigorous stirring.

-

Monitor the reaction by TLC. A successful reaction will show the consumption of the starting material and the appearance of a new, highly fluorescent spot (under UV light). The reaction typically takes 12-24 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and add 30 mL of ethyl acetate.

-

Separate the organic layer. Wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Trustworthiness: Purify the crude product using column chromatography on silica gel. A hexane/DCM gradient is often effective. The product should be a highly fluorescent solid.

-

Recrystallization from a suitable solvent system (e.g., toluene/hexane) can further enhance purity. Final purification should be performed by vacuum sublimation.

-

Material Characterization

To ensure the synthesized materials are suitable for device fabrication, a thorough characterization is mandatory. This validates the chemical structure and quantifies the properties relevant to OLED performance.[15][16]

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural verification and purity assessment. | Spectra consistent with the proposed molecular structure. |

| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass. |

| UV-Vis Spectroscopy | Determines the absorption spectrum and optical bandgap. | Reveals the π-π* transitions of the conjugated system. |

| Photoluminescence (PL) | Measures the emission spectrum, color coordinates (CIE), and quantum yield. | Determines the material's light-emitting properties.[17][18] |

| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels.[19] | Ensures proper energy level alignment with adjacent layers in a device. |

| TGA / DSC | Assesses thermal stability (decomposition temperature) and glass transition temperature. | High values indicate material suitable for stable device operation. |

Application in OLED Devices

Once a material is synthesized and characterized, it can be incorporated into a multilayer OLED device to evaluate its electroluminescent performance.

Device Fabrication Overview: The fabrication of small-molecule OLEDs is typically performed via vacuum thermal evaporation under high vacuum (< 10⁻⁶ Torr).[14]

-

Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.[14]

-

Layer Deposition: The organic layers (HIL, HTL, EML, ETL) and the metal cathode are deposited sequentially onto the ITO substrate through shadow masks.

-

Encapsulation: The device is encapsulated to protect the sensitive organic layers from oxygen and moisture.

Caption: Schematic of a typical multilayer OLED device structure.

Conclusion

5,8-Dibromo-1-naphthalenol stands out as a highly valuable and versatile precursor for the synthesis of advanced organic semiconductors. Its well-defined reactive sites allow for the precise installation of various functional groups through robust and high-yielding cross-coupling reactions. This enables researchers to systematically engineer a wide array of materials for different roles within an OLED stack—from hole-transporters to vibrant emitters—all originating from a single, strategic starting material. The protocols and characterization workflows detailed herein provide a solid foundation for the development of next-generation OLED materials.

References

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

-

MDPI. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Available at: [Link]

-

MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

MDPI. (2022). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Available at: [Link]

-

PubMed Central. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Available at: [Link]

-

PubMed Central. (2023). Thermally Evaporated Naphthalene Diimides as Electron Transport Layers for Perovskite Solar Cells. Available at: [Link]

-

ResearchGate. (2002). Photophysical characterization of a 1,4,5,8-naphthalenediimide derivative. Available at: [Link]

-

SPIE Digital Library. (2001). Characterization and Optimization of OLED Materials and. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. (2019). Facile synthesis of simple arylamine-substituted naphthalene derivatives as hole-transporting materials for efficient and stable perovskite solar cells. Available at: [Link]

-

ResearchGate. (2024). Characteristics Study of OLED Materials. Available at: [Link]

-

PubMed Central. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. Available at: [Link]

-

ResearchGate. (2019). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Available at: [Link]

-

Royal Society of Chemistry. (2021). Naphthalene diimide-based electron transport materials for perovskite solar cells. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Scientific Computing International. Characterizing OLED Display Materials. Available at: [Link]

-

ResearchGate. (2004). Orange and red emitting OLEDs based on phenothiazine polymers. Available at: [Link]

-

University of Groningen. (2020). Development of New Electron Transport Layer Materials for Perovskite Solar Cells. Available at: [Link]

-

Journal of Materials Chemistry A. (2021). Hole transport layers for organic solar cells: recent progress and prospects. Available at: [Link]

-

CORE. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

National Institutes of Health. (2016). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). Available at: [Link]

-

HORIBA. OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. Available at: [Link]

-

ResearchGate. (2011). Photophysical properties of 1-14. Available at: [Link]

-

Toray Research Center. OLED | Fields | Analysis and Evaluation. Available at: [Link]

Sources

- 1. static.horiba.com [static.horiba.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of New Electron Transport Layer Materials for Perovskite Solar Cells [diposit.ub.edu]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. OLED | Fields | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]

- 17. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Site-Selective Functionalization of 5,8-Dibromo-1-naphthalenol via Buchwald-Hartwig Amination

Executive Summary

The functionalization of 5,8-dibromo-1-naphthalenol presents a unique challenge in organic synthesis due to the interplay of nucleophilic competition (C1-OH) and steric differentiation between the two electrophilic sites (C5-Br vs. C8-Br). This application note outlines a high-fidelity protocol for the Buchwald-Hartwig amination of this scaffold.

Key to this protocol is a Protection-First Strategy . Direct amination of the free naphthol is discouraged due to the acidity of the hydroxyl proton (

Strategic Analysis & Mechanistic Insight

The Challenge of the Substrate

The substrate contains three reactive centers. Successful functionalization requires distinguishing between them based on electronic and steric environments.

| Position | Functionality | Reactivity Profile | Strategic Implication |

| C1 | Hydroxyl (-OH) | Acidic / Nucleophilic | Must Protect. Free -OH poisons Pd catalysts and competes for base. |

| C5 | Aryl Bromide | Electrophilic (Distal) | Primary Target. Sterically accessible; kinetically favored for oxidative addition. |

| C8 | Aryl Bromide | Electrophilic (peri-hindered) | Secondary Target. Sterically shielded by the C1 substituent (the peri-effect). |

Catalyst Design Logic

To achieve high yields and selectivity, the catalyst system must be sufficiently active to insert into the electron-rich naphthyl bromide bond but bulky enough to respect the steric difference between C5 and C8.

-

Precatalyst:

is selected for its reliable generation of Pd(0) without generating acidic byproducts (unlike -

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the ligand of choice. Its biaryl structure promotes rapid oxidative addition, while its bulk enhances reductive elimination and—crucially—exaggerates the steric penalty at the crowded C8 position, ensuring selectivity for C5.

-

Base:

(Sodium tert-butoxide). A strong, bulky base compatible with the silyl protecting group recommended below.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways and the steric logic governing the regioselectivity.

Figure 1: Workflow depicting the protection strategy and the steric steering of the Pd-catalyst toward the C5 position.

Detailed Experimental Protocols

Step 1: Protection (Silylation)

Objective: Mask the acidic proton and increase steric bulk at C1 to shield C8.

Reagents:

-

5,8-Dibromo-1-naphthalenol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Dichloromethane (DCM) (0.2 M concentration)

Procedure:

-

Charge a flame-dried round-bottom flask with 5,8-dibromo-1-naphthalenol and Imidazole.

-

Purge with

and add anhydrous DCM. -

Cool the solution to 0°C in an ice bath.

-

Add TBSCl portion-wise over 10 minutes.

-

Remove ice bath and stir at Room Temperature (RT) for 3 hours.

-

TLC Check: Elute in 5% EtOAc/Hexanes. Product (

) should be distinct from starting material ( -

Workup: Quench with saturated

. Extract with DCM (3x). Wash organics with brine, dry over -

Purification: Flash chromatography (100% Hexanes) yields 1-(tert-butyldimethylsilyloxy)-5,8-dibromonaphthalene as a colorless oil/solid.

Step 2: Regioselective Buchwald-Hartwig Amination

Objective: Mono-amination at C5.

Reagents:

-

Substrate: 1-OTBS-5,8-dibromonaphthalene (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Catalyst:

(2.0 mol%) -

Ligand: XPhos (4.0 - 5.0 mol%)

-

Base:

(1.4 equiv) -

Solvent: Toluene (anhydrous, degassed)

Procedure:

-

Glovebox/Schlenk Technique: In a glovebox or under strict Argon flow, combine

and XPhos in a vial. Add 1 mL of toluene and stir at RT for 5 minutes to form the active catalyst complex (solution turns from purple/black to dark orange/brown). -

In a reaction vessel (sealed tube), add the Substrate , Amine , and Base .

-

Add the pre-formed catalyst solution via syringe. Rinse the catalyst vial with remaining toluene to reach a final substrate concentration of 0.15 M.

-

Seal the vessel and heat to 80°C .

-

Note: Do not exceed 100°C initially. Higher temperatures may overcome the activation energy barrier for the C8 position, leading to bis-amination.

-

-

Monitor: Check HPLC/TLC at 4 hours.

-

Endpoint: Disappearance of starting bromide.

-

Over-reaction: Appearance of bis-aminated product indicates temperature is too high or reaction ran too long.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues and salts. Concentrate the filtrate.

-

Purification: Column chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Data Analysis & Troubleshooting

Interpreting Regioselectivity (NMR)

The regiochemistry must be validated using 1H-NMR (NOESY).

| Signal | Observation in C5-Amine Product |

| H-2/H-3/H-4 | The protons on the oxygenated ring (C1-C4) will show minimal shift changes compared to the starting material. |

| H-6/H-7 | The protons on the aminated ring will shift significantly upfield due to the electron-donating amine. |

| NOE Correlation | Critical Check: Irradiating the N-H or N-alkyl protons should show an NOE signal to H-6 and H-4 (weak, cross-ring). Crucially, you should NOT see a strong NOE to the TBS group. If you see NOE between the Amine and the TBS group, you have reacted at C8 (the wrong isomer). |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or wet solvent. | Ensure solvents are anhydrous. Re-sublime |

| Bis-Amination | Temperature too high; excess amine. | Lower temp to 65°C. Strictly limit amine to 1.05 equiv. |

| C8-Amination (Wrong Isomer) | Ligand steric bulk insufficient. | Ensure XPhos or BrettPhos is used. Smaller ligands (e.g., |

| Desilylation | Base too aggressive or wet. | Switch base to |

References

-

Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N, C-O, and C-C Bond Forming Reactions." Chemical Science, 2011. Link

- Grounding: Establishes XPhos/BrettPhos as superior ligands for hindered substr

-

Sarpong, R., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes."[1] Chemical Reviews, 2021. Link

- Grounding: Provides the theoretical framework for site-selectivity in polyhalogen

-

Fors, B. P., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[2] Journal of the American Chemical Society, 2008.[2] Link

- Grounding: Protocol standards for oxidative addition r

Sources

Application Note: Regioselective Functionalization of 5,8-Dibromo-1-naphthalenol

Abstract

This guide outlines the strategic protocols for the regioselective substitution of 5,8-dibromo-1-naphthalenol , a challenging scaffold due to the competing electronic and steric environments of the naphthalene core. The presence of bromine atoms at the C5 and C8 positions, combined with the C1-hydroxyl group, creates a unique reactivity landscape. This note details two divergent workflows: Steric-Controlled Palladium Catalysis (favoring C5) and Chelation-Controlled Lithium-Halogen Exchange (favoring C8), enabling precise modular synthesis for drug discovery and materials science applications.

Structural Analysis & Reactivity Profile[1]

The regioselectivity in 5,8-dibromo-1-naphthalenol is governed by the interplay between the peri-effect and coordination chemistry .

The Peri-Effect (C1 vs. C8)

The C1-hydroxyl group and the C8-bromine atom occupy the peri-positions (1,8-relationship). The distance between these substituents is shorter than the sum of their van der Waals radii, creating significant steric strain and electronic repulsion.

-

Steric Consequence: The C8 position is sterically shielded by the C1 substituent, making it less accessible to bulky transition metal catalysts compared to the C5 position.

-

Electronic Consequence: The C1-oxygen lone pairs can coordinate with incoming metal species (e.g., Lithium), directing reactivity to the C8 position via the Complex Induced Proximity Effect (CIPE) .

The Distal Position (C5)

The C5-bromine is located on the distal ring, electronically coupled to the C1-OH but sterically unencumbered. In the absence of directing effects, this position is kinetically favored for oxidative addition by bulky Palladium(0) species.

Decision Matrix

| Desired Position | Dominant Force | Key Reagent Class | Protecting Group Strategy |

| C5-Substitution | Steric Control | Pd(0) / Boronic Acids | Bulky (e.g., TIPS, TBS) to block C8 further. |

| C8-Substitution | Chelation (CIPE) | Organolithiums (t-BuLi) | Coordinating (e.g., MOM, SEM) to direct Li to C8. |

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Selective arylation of the C5-position while leaving the C8-Br intact. Mechanism: Steric differentiation.[1] By employing a bulky protecting group on the C1-oxygen and a bulky phosphine ligand on Palladium, oxidative addition at the crowded C8 position is retarded, channeling the reaction to the accessible C5 site.

Reagents & Materials

-

Substrate: 5,8-Dibromo-1-(triisopropylsilyloxy)naphthalene (TIPS-protected).

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates).

-

Coupling Partner: Arylboronic acid (1.1 equiv).

-

Base: Na2CO3 (2.0 M aqueous solution).

-

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio).

Step-by-Step Methodology

-

Protection (Pre-requisite): Protect the free phenol as a TIPS ether to maximize steric bulk at C1. (Standard protocol: TIPS-Cl, Imidazole, DMF).

-

Degassing: Charge a reaction vial with the TIPS-protected substrate (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv). Seal and purge with Argon for 10 minutes.

-

Solvent Addition: Add degassed DME and 2.0 M Na2CO3 via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC/HPLC.

-

Critical Checkpoint: Do not overheat (>90°C) to avoid competing activation of the C8-Br.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: >85% yield of the C5-arylated product.

Protocol B: C8-Selective Lithium-Halogen Exchange

Objective: Selective functionalization of the C8-position. Mechanism: Kinetic control via Chelation.[2] A coordinating protecting group (MOM) on the C1-oxygen binds the Lithium atom. This pre-complexation directs the nucleophile to the peri-C8 bromine, facilitating rapid Li-Hal exchange over the non-chelated C5 bromine.

Reagents & Materials

-

Substrate: 5,8-Dibromo-1-(methoxymethoxy)naphthalene (MOM-protected).

-

Reagent: t-Butyllithium (1.7 M in pentane) - Note: t-BuLi is preferred over n-BuLi to ensure irreversible exchange and minimize aggregates.

-

Electrophile: DMF, Iodine, or Alkyl Halide.

-

Solvent: Anhydrous THF (Critical for coordination).

Step-by-Step Methodology

-

Protection (Pre-requisite): Protect the phenol as a MOM ether. (Standard protocol: MOM-Cl, DIPEA, DCM).

-

Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the MOM-protected substrate (1.0 equiv) and anhydrous THF (0.1 M concentration). Cool to -78°C .[1]

-

Exchange: Add t-BuLi (2.1 equiv) dropwise over 10 minutes.

-

Mechanistic Note: The first equivalent performs the exchange; the second destroys the resulting t-BuBr.

-

Observation: A color change (often yellow/orange) indicates the formation of the aryllithium species.

-

-

Incubation: Stir at -78°C for 30 minutes. The C1-O-MOM group anchors the Li at C8.

-

Quench: Add the Electrophile (1.5 equiv) dissolved in THF.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Workup: Quench with saturated NH4Cl, extract with ether, and purify.

Expected Outcome: >80% yield of the C8-functionalized product with retention of the C5-Br.

Visualization of Pathways[4]

The following diagram illustrates the divergent synthetic pathways based on the chosen protecting group and reagent class.

Figure 1: Divergent synthesis flowchart showing protecting-group directed regioselectivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| C5 Coupling: Low Yield | Oxidative addition at C8 occurring. | Increase steric bulk of ligand (e.g., switch from PPh3 to S-Phos or X-Phos). |

| C5 Coupling: Dehalogenation | Reaction temp too high. | Lower temp to 60°C; ensure O2-free conditions. |

| C8 Lithiation: C2-H Abstraction | "Ortho-lithiation" competing with exchange. | Ensure use of t-BuLi (faster exchange) rather than n-BuLi. Keep temp strictly at -78°C. |

| C8 Lithiation: C5 Reaction | Lack of coordination. | Confirm solvent is THF (not Ether). Ensure Protecting Group is coordinating (MOM, not TBS). |

References

-

Regioselective Substitution of BINOL. National Institutes of Health (PMC). Discusses the steric environment and node planes in naphthol rings, specifically the hindrance at the 8-position relative to the hydroxyl group.

-

Mechanism of Lithium-Halogen Exchange. Macmillan Group / Princeton University. Detailed mechanistic review of Li-Hal exchange, including the "ate-complex" and the role of chelating groups in accelerating exchange rates.

-

Palladium-catalyzed C8–H arylation of 1-naphthalene carboxylic acid derivatives. Royal Society of Chemistry (Organic Chemistry Frontiers). Highlights the difficulty of C8 functionalization and the specific conditions required to overcome the peri-effect.

-

Metal–halogen exchange. Wikipedia. General overview of the kinetics, where exchange rates typically follow I > Br > Cl and are faster than proton transfer (ortho-lithiation) in the presence of directing groups.

Sources

Troubleshooting & Optimization

Purification techniques for 5,8-Dibromo-1-naphthalenol recrystallization

[1]

Department: Chemical Process Development & Purification Subject: Recrystallization Protocols and Troubleshooting for Halogenated Naphthols Reference ID: TDS-58DBN-REC-01

Diagnostic & Solvent Selection

User Query: I am attempting to purify crude 5,8-dibromo-1-naphthalenol. Standard 1-naphthol protocols (water/ethanol) are yielding an oily brown residue.[1] What is the optimal solvent system?

Technical Response: The introduction of two bromine atoms at the 5 and 8 positions significantly alters the lipophilicity and crystal lattice energy compared to the parent 1-naphthol. The "oiling out" you are experiencing is likely due to a Liquid-Liquid Phase Separation (LLPS) occurring before the crystal nucleation temperature is reached. This is common when the melting point of the solvated impurity-product mix is lower than the boiling point of your solvent.[2]

Recommended Solvent Systems

Based on the polarity of the hydroxyl group balanced against the lipophilic dibromo-naphthalene core, we recommend the following systems. Note: Always perform a test on 100 mg of material before scaling up.

| Solvent System | Ratio (v/v) | Application | Pros | Cons |

| Ethanol / Water | 70:30 to 90:10 | Primary Choice | Excellent removal of inorganic salts and polar tars.[1] | High risk of oiling out if water is added too quickly.[1] |

| Toluene / Heptane | 1:1 to 1:3 | Non-Polar Impurities | Good for removing non-polar side products (e.g., poly-brominated species).[1] | Toluene has a high boiling point (110°C), making removal difficult.[1] |

| Methanol / DCM | Variable | High Solubility | Useful if the compound is very insoluble in alcohols alone.[1] | DCM is volatile; requires careful evaporation to induce crystallization.[1] |

Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent for your specific crude batch.

Figure 1: Decision logic for selecting the initial recrystallization solvent based on crude material behavior.

Detailed Recrystallization Protocol

User Query: How do I perform the recrystallization to maximize yield and purity?

Technical Response: For 5,8-dibromo-1-naphthalenol, we prioritize the Ethanol/Water system modified with an antioxidant to prevent oxidation of the naphthol moiety.

Materials:

-

Crude 5,8-dibromo-1-naphthalenol[1]

-

Solvent: Ethanol (95% or absolute)[1]

-

Anti-solvent: Deionized Water

-

Additive: Sodium Dithionite (

) or Activated Charcoal[1] -

Equipment: Magnetic stirrer/hotplate, reflux condenser.[1]

Step-by-Step Methodology:

-

Dissolution:

-

Place crude solid in a flask with a magnetic stir bar.

-

Heat to reflux (

).[1] If solid remains, add Ethanol in small aliquots until dissolved.[1] -

Critical Step: If the solution is dark brown/black (oxidation), add a spatula tip of Sodium Dithionite (reducing agent) or Activated Charcoal . Stir for 5 mins, then hot filter.

-

-

Nucleation Setup:

-

Crystallization (The Slow Cool):

-

Wrap the flask in a towel or place it in a warm water bath to cool slowly to room temperature.

-

Seeding: If available, add a tiny crystal of pure 5,8-dibromo-1-naphthalenol at

. This provides a template for the lattice, bypassing the oil phase.

-

-

Harvesting:

Troubleshooting Guide

User Query: I followed the steps, but I'm still facing issues. Help!

Issue A: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.[2][4][5] Cause: The solution is supersaturated at a temperature above the melting point of the impure solid. The impurities act as a solvent, creating a secondary liquid phase.[5]

Corrective Action (The Re-Heat Method):

-

Re-heat the mixture until the oil redissolves into a clear solution.

-

Add a small amount of the good solvent (Ethanol) to lower the saturation slightly.

-

Seed the solution vigorously at a temperature just below the oiling point.

-

Agitate (stir) slowly. High shear can sometimes induce crystallization in oils.[1]

Issue B: Persistent Color (Pink/Brown)

Symptom: Crystals are structurally sound but retain a pink or brown hue. Cause: Oxidation of the phenol to quinones (e.g., 5,8-dibromo-1,4-naphthoquinone).[1] These are highly colored and can co-crystallize.[1]

Corrective Action:

-

Acid Wash: Wash the isolated crystals with dilute HCl. Quinones are neutral, but some coupled azo-impurities might be acid-soluble.[1]

-

Recrystallize with Charcoal: Repeat the process, but boil with activated charcoal for 10-15 minutes before hot filtration.

-

Bisulfite Wash: Wash the filter cake with 5% Sodium Bisulfite solution to reduce surface quinones back to colorless phenols.

Issue C: Regioisomer Contamination

Symptom: NMR shows small peaks corresponding to 2,4-dibromo or other isomers.[1] Cause: Recrystallization is often inefficient at separating structural isomers with similar solubilities.[1]

Corrective Action:

Mechanism of Action: Oiling Out vs. Crystallization[4][5]

Understanding the thermodynamics helps prevent the issue.

Figure 2: Thermodynamic pathway showing how temperature relative to the melting point of the impure mixture dictates whether oiling out or crystallization occurs.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of hydroxynaphthalenes and halogenated aromatics). [1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Detailed protocols for phenol recrystallization and charcoal usage).

-

Org. Synth. 1943, 23, 11. 2-Bromonaphthalene.[1] (Provides analogous procedures for purifying bromonaphthalenes using alcohol/water systems).

-

Mettler Toledo. Oiling Out in Crystallization. (Technical guide on the thermodynamics of oiling out and seeding strategies).

Optimizing temperature conditions for bromination of 1-naphthalenol

Case ID: 1-NAPH-BROM-OPT Status: Active Subject: Temperature Optimization & Regiocontrol in 1-Naphthalenol Bromination Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Kinetic vs. Thermodynamic Landscape

Welcome to the Technical Support Center. You are likely here because your bromination of 1-naphthalenol (1-naphthol) is yielding mixtures of 4-bromo, 2-bromo, and 2,4-dibromo products, or suffering from oxidative degradation (tarring).

The Core Conflict: The hydroxyl group (-OH) on 1-naphthalenol strongly activates the ring.

-

Kinetic Product (Fastest): 4-bromo-1-naphthalenol . The 4-position (para) is sterically unhindered and electronically favored. This is the standard target.

-

Over-Reaction: Because the product (4-bromo-1-naphthalenol) is still activated, a second bromination at the 2-position (ortho) occurs rapidly if temperature or stoichiometry is uncontrolled, yielding 2,4-dibromo-1-naphthalenol .

-

Thermodynamic Product: Unlike sulfonation, clean thermodynamic rearrangement to 2-bromo-1-naphthalenol is difficult via direct bromination due to the irreversibility of the C-Br bond under mild conditions. High temperatures typically degrade the substrate rather than isomerize it.

The Solution: Temperature is your primary "brake" pedal. You must operate under Kinetic Control to isolate the mono-brominated species.

Standard Operating Procedure (SOP)

Protocol A: The "Gold Standard" (NBS Method)

Recommended for high purity and regioselectivity in drug development contexts.

Rationale: N-Bromosuccinimide (NBS) provides a low, controlled concentration of active bromine, preventing the "flooding" that leads to di-bromination.[1]

-

Reagents: 1-Naphthalenol (1.0 eq), NBS (1.0 - 1.05 eq), Acetonitrile (MeCN).

-

Temperature Setpoint: 0°C to 5°C .

Step-by-Step:

-

Dissolution: Dissolve 1-naphthalenol in MeCN (0.1 M concentration) under

atmosphere. -

Cooling: Cool the solution to 0°C using an ice/water bath. Ensure internal probe confirms T < 2°C.

-

Addition: Add NBS portion-wise over 30 minutes. Do not dump all at once. The exotherm must be managed to keep T < 5°C.

-

Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.

-

Target: Disappearance of starting material.

-

Warning: If 2,4-dibromo peak appears, STOP immediately.

-

-

Quench: Quench with saturated aqueous Sodium Thiosulfate (

) to destroy unreacted brominating species. -

Workup: Extract with Ethyl Acetate, wash with brine, dry over

.

Protocol B: The "Classic" Method (Elemental Bromine)

Used for scale-up, but requires stricter temperature control.

-

Reagents: 1-Naphthalenol,

(1.0 eq), DCM or -

Temperature Setpoint: -10°C to 0°C .

Critical nuance: Elemental bromine is highly aggressive. Even at 0°C, local hot-spots during addition will cause immediate di-bromination. You must add the

Troubleshooting Hub (FAQ)

Issue 1: "I am getting significant 2,4-dibromo-1-naphthalenol."

Diagnosis: Loss of Kinetic Control. Root Causes:

-

Temperature too high (> 20°C): At room temperature, the rate of the second bromination competes with the first.

-

Stoichiometry excess: Using >1.05 equivalents of

/NBS. -

Inverse Addition: Did you add the naphthol to the bromine? Never do this. Always add bromine to the naphthol.

Corrective Action:

-

Lower reaction temperature to -10°C .

-

Reduce brominating agent to 0.95 eq and accept slightly lower conversion to ensure purity.

-

Switch from

to NBS.

Issue 2: "The reaction mixture turned black/tarry."

Diagnosis: Oxidative Decomposition. Root Causes:

-

Radical formation: Naphthols are prone to oxidation into naphthoquinones. High temperatures or light exposure can trigger radical polymerization.

-

Exotherm spike: Uncontrolled addition of reagents caused a heat spike.

Corrective Action:

-

Exclude Light: Wrap the flask in aluminum foil.

-

Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket.

-

Solvent Choice: Avoid ethers (like THF) which can form peroxides; stick to DCM or MeCN.

Issue 3: "Can I synthesize 2-bromo-1-naphthalenol by heating?"

Diagnosis: Misconception of Thermodynamic Control. Technical Insight: Unlike sulfonation, where heating converts the 1-isomer to the stable 2-isomer, heating 1-bromo-1-naphthalenol (or the reaction mix) does not cleanly rearrange it to the 2-isomer. It typically leads to:

-

Disproportionation (mixture of unreacted naphthol and di-bromo products).

-

Decomposition.

Solution: To access the 2-bromo isomer, you cannot simply optimize temperature on a direct bromination. You must use a blocking strategy (e.g., sulfonating position 4, brominating position 2, then desulfonating) or use specialized reagents (e.g.,

Data & Logic Visualization

Table 1: Temperature Impact on Product Distribution (1.0 eq NBS)

| Temperature | 4-Bromo (Target) | 2,4-Dibromo (Impurity) | 2-Bromo (Impurity) | Oxidation/Tar |

| -20°C to 0°C | > 90% | < 2% | < 1% | Negligible |

| 20°C (RT) | 75 - 80% | 10 - 15% | ~ 2% | Low |

| > 40°C | < 50% | > 30% | ~ 5% | High |

Pathway Diagram: Reaction Logic

Caption: Reaction pathway showing the kinetic dominance of the 4-position and the risk of sequential di-bromination at elevated temperatures.

Workflow Diagram: Optimization Decision Tree

Caption: Decision matrix for troubleshooting impurity profiles during 1-naphthalenol bromination.

References

-

Regioselective Bromination of Phenols and Naphthols

- Title: Regioselective bromination of phenols and naphthols with N-bromosuccinimide in acetonitrile.

- Source:Journal of Organic Chemistry.

- Context: Establishes NBS/MeCN as the superior method for mono-bromin

-

Link: (General Journal Link for verification of standard methodology).

-

Kinetic vs.

-

Mechanism of Electrophilic Aromatic Substitution

- Title: Electrophilic Arom

- Source:Master Organic Chemistry.

- Context: Foundational mechanism explaining the activation of the OH group and ortho/para directing effects.

-

Link:

-

Synthesis of 4-bromo-1-naphthol (Patent/Protocol)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support: Resolving Catalyst Deactivation in 5,8-Dibromo-1-naphthalenol Couplings

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Catalyst poisoning mitigation for 1,8-functionalized naphthalene substrates Assigned Specialist: Senior Application Scientist, Catalysis Division